3-[1-(4-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone
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Overview
Description
3-[1-(4-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone is a complex organic compound characterized by its benzimidazole and pyridinone rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(4-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone typically involves multiple steps, starting with the formation of the benzimidazole core. One common approach is the condensation of o-phenylenediamine with 4-chlorobenzaldehyde under acidic conditions. The resulting benzimidazole intermediate is then reacted with a suitable pyridinone precursor to form the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes to ensure efficiency and scalability. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The pyridinone ring can be oxidized to form pyridine-N-oxide derivatives.
Reduction: : The benzimidazole ring can be reduced to form benzimidazolylamine derivatives.
Substitution: : The chlorine atom on the benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: : Various nucleophiles can be used for substitution reactions, such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: : Pyridine-N-oxide derivatives.
Reduction: : Benzimidazolylamine derivatives.
Substitution: : Chlorobenzyl derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, it serves as a probe for studying enzyme-substrate interactions and as a potential inhibitor for various enzymes.
Medicine
In medicine, it has shown promise as a therapeutic agent for treating certain diseases, such as cancer and bacterial infections.
Industry
In industry, it is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 3-[1-(4-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific application, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzyl alcohol
1-(4-Chlorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid
Chlorobenzyl chlorides
Uniqueness
3-[1-(4-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone is unique due to its specific combination of benzimidazole and pyridinone rings, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
3-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O/c20-14-9-7-13(8-10-14)12-23-17-6-2-1-5-16(17)22-18(23)15-4-3-11-21-19(15)24/h1-11H,12H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRPLAHEGSKBHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)C4=CC=CNC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>50.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49665974 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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